Pyridazine-3,6-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazine-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCJTDNDHJQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441643 | |
| Record name | 3,6-DIFORMYLPYRIDAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-68-0 | |
| Record name | 3,6-DIFORMYLPYRIDAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Pyridazine 3,6 Dicarbaldehyde
Condensation Reactions Involving Dicarbaldehyde Moieties
The presence of two aldehyde functionalities in Pyridazine-3,6-dicarbaldehyde makes it an ideal candidate for condensation reactions, a cornerstone of synthetic organic chemistry. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.
Formation of Schiff Bases and Imines
The reaction of this compound with primary amines is a classic example of a condensation reaction, leading to the formation of Schiff bases or imines. acs.org This transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield a C=N double bond, known as an imine or azomethine group. acs.orgtsijournals.com The general structural feature of these compounds is the RHC=N-R' group, where R and R' can be various substituted alkyl or aryl groups. tsijournals.com
These reactions are often reversible, allowing for the thermodynamically controlled formation of complex structures. The resulting Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic manipulations. The di-imine moiety is a key feature in many ligands used in coordination chemistry. islandscholar.ca
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Primary Amine | Schiff Base/Imine | C=N (Azomethine) |
Synthesis of Macrocyclic Ligands and Cages
The bifunctional nature of this compound allows for its use in the construction of large, ring-like molecules known as macrocycles. asianpubs.org These structures are of significant interest due to their ability to encapsulate metal ions and other small molecules, finding applications in areas such as catalysis and molecular recognition. asianpubs.org
The synthesis of these macrocycles often employs a [2+2] condensation strategy, where two molecules of the dicarbaldehyde react with two molecules of a diamine. This approach, often templated by a metal ion, leads to the formation of macrocyclic ligands with well-defined cavities. nih.gov The size and properties of the resulting macrocycle can be tuned by varying the length and nature of the diamine linker. The introduction of solubilizing groups, such as tert-butyl groups, can improve the yield and facilitate the characterization of these complex molecules. nih.gov For instance, the condensation of 2,6-diacetylpyridine (B75352) or pyridine-2,6-dicarbaldehyde with 1,11-diamino-3,6,9-trioxaundecane (B1664901) in the presence of Pb²⁺ ions yields novel eight-coordinate lead(II) macrocyclic complexes. rsc.org
Nucleophilic and Electrophilic Transformations of this compound
Beyond condensation reactions, the aldehyde groups and the pyridazine (B1198779) ring itself are susceptible to a range of nucleophilic and electrophilic transformations, further expanding the synthetic utility of this versatile compound.
Reactions with Amines and Hydrazines
The reaction of this compound with amines and hydrazines is a cornerstone for creating a variety of nitrogen-containing heterocyclic derivatives. As previously discussed, primary amines readily form Schiff bases. Similarly, hydrazines can react with the aldehyde functionalities to yield hydrazones. These reactions are fundamental in the synthesis of various polyaza derivatives. capes.gov.br The reaction of 3,6-dichloropyridazine (B152260) with hydrazine (B178648), for example, is a key step in the synthesis of tetrazolo[1,5-b]pyridazine (B14759603) derivatives. iau.ir
The reactivity of these compounds is often influenced by the substitution pattern on the pyridazine ring. For instance, the replacement of chlorine atoms in 3,6-dichloropyridazine with amines and hydrazines has been a strategy to synthesize compounds with potential antihypertensive properties. researchgate.net
| Reactant | Product Type |
| Primary Amine | Schiff Base |
| Hydrazine | Hydrazone |
Regioselective Functionalization of the Pyridazine Ring
The pyridazine ring itself can undergo selective functionalization, allowing for the introduction of various substituents at specific positions. This regioselectivity is crucial for tailoring the properties of the resulting molecules. While direct functionalization of this compound can be challenging, related pyridazine derivatives offer insights into these transformations.
For example, the use of thio-substituted pyridazine building blocks allows for selective and stepwise functionalization of the pyridazine scaffold. uni-muenchen.de Metalation reactions, followed by trapping with electrophiles, are powerful tools for introducing substituents at specific positions on the pyridazine ring. uni-muenchen.de The Vilsmeier-Haack reaction is another method for the regioselective formylation of certain pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net
Strategies for Generating Polyfunctional Pyridazine Derivatives
The combination of reactions at the dicarbaldehyde moieties and on the pyridazine ring opens up numerous strategies for the synthesis of polyfunctional pyridazine derivatives. These molecules, bearing multiple reactive sites, are valuable precursors for more complex structures and materials.
One common strategy involves the initial modification of a simpler pyridazine core, such as 3,6-dichloropyridazine, followed by the introduction of the dicarbaldehyde functionality or its precursors. For instance, nucleophilic substitution reactions on 3,6-dichloropyridazine can introduce various functional groups, which can then be further elaborated. nih.gov Subsequent oxidation or other transformations can then yield the desired polyfunctional pyridazine.
Another approach involves the construction of the pyridazine ring from acyclic precursors already bearing the desired functionalities. For example, the condensation of β,γ-unsaturated hydrazones can lead to the formation of 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Inverse electron demand Diels-Alder reactions of 1,2,3-triazines with enamines or ynamines also provide a route to highly substituted pyridazines. organic-chemistry.org These methods offer a high degree of control over the substitution pattern of the final product. The synthesis of 3,6-disubstituted pyridazines has been explored for their potential as anticancer agents. nih.gov
Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing Pyridazine 3,6 Dicarbaldehyde Derived Ligands
Design Principles for Pyridazine-Based Ligands in Metal Coordination
The design of ligands for specific applications in metal coordination is a cornerstone of modern inorganic chemistry. Pyridazine-based ligands are attractive due to the distinct features of the pyridazine (B1198779) ring, which influence the geometry, stability, and functionality of the resulting metal complexes.
The defining feature of the pyridazine heterocycle is the presence of two adjacent nitrogen atoms within the six-membered aromatic ring. wikipedia.org These nitrogen atoms possess lone pairs of electrons that are available for coordination to metal ions. A key characteristic of diazines like pyridazine is their decreased Lewis basicity compared to pyridine (B92270) analogues, a result of the electron-withdrawing nature of the additional nitrogen atom. acs.org This affects the strength of the metal-ligand bond.
Ligands derived from pyridazine-3,6-dicarbaldehyde, and more commonly its oxidized form, pyridazine-3,6-dicarboxylic acid, are multifunctional. They possess the two pyridazine nitrogen donors and two additional oxygen donors from the functional groups at the 3- and 6-positions. This arrangement allows for a variety of coordination modes, making them excellent candidates for building complex architectures.
These ligands can act as versatile chelating and bridging units. Common coordination modes observed include:
Bidentate Chelating: Utilizing one nitrogen atom and the adjacent carbonyl oxygen to form a five-membered chelate ring with a metal ion.
Bridging via Pyridazine Nitrogens: The two nitrogen atoms bridge two metal centers, a common motif in dinuclear and polynuclear systems. nih.govacs.org
Bridging via Carboxylate Groups: In the case of the dicarboxylate derivative, the carboxylate groups can bridge metal ions in various fashions (e.g., syn-syn, syn-anti), leading to the formation of one-, two-, or three-dimensional networks.
Combined N,O-Donation: The ligand can use both its nitrogen and oxygen atoms to coordinate, acting as a rigid N,O-donor linker, which is particularly useful in the design of robust MOFs. nih.gov
The combination of the rigid pyridazine backbone and the flexible coordination of the side groups allows for precise control over the resulting structure, from discrete molecules to extended frameworks.
Synthesis and Structural Elucidation of Coordination Complexes
The synthesis of coordination complexes using this compound derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The aldehyde groups can be used directly or, more frequently, are converted to other functional groups (like Schiff bases or carboxylates) prior to or during the complexation reaction. The principles of self-assembly are often exploited to guide the formation of higher-order structures. acs.org
A wide array of homometallic complexes have been synthesized using pyridazine-based ligands, involving first-row transition metals such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), as well as lanthanide ions like Tb(III) and Dy(III). nih.govacs.orgnih.govresearchgate.net These complexes range from simple mononuclear species to complex polynuclear assemblies. For example, the ligand 3,6-bis(2′-pyridyl)pyridazine (dppn) has been used to create mononuclear [Ni(dppn)₃]²⁺, dinuclear, trinuclear, and even [2 × 2] tetranuclear grid-like structures with nickel(II) ions. acs.org
Heterometallic complexes, containing two or more different metal ions, can be constructed using a "complex-as-ligand" strategy. documentsdelivered.com In this approach, a mononuclear complex of one metal is prepared, which then acts as a ligand to coordinate a second, different metal ion. The compartmental nature of ligands derived from this compound, with distinct N,N and O,O coordination pockets, makes them suitable for the selective binding of different metal ions to form discrete heterometallic systems.
The assembly of dinuclear and polynuclear complexes is a direct consequence of the ligand's design, particularly its ability to bridge metal centers. nih.gov The pyridazine ring itself is an effective bridging unit, capable of holding two metal ions in close proximity. A double pyridazine bridge, where two ligands span two metal centers, has been shown to mediate strong antiferromagnetic exchange between Cu(II) ions. acs.org
The formation of these higher nuclearity structures is influenced by several factors:
Ligand Topology: Using larger, more complex ligands that incorporate multiple pyridazine units can enforce the assembly of multimetallic structures. rsc.orgresearchgate.net
Metal-to-Ligand Ratio: Stoichiometry control is crucial in directing the assembly towards the desired nuclearity.
Anions and Solvent: Counter-anions (e.g., NCS⁻, N₃⁻) can act as secondary bridging ligands, linking metal centers and facilitating the formation of extended structures. acs.org The solvent can also play a templating role or be incorporated into the final structure.
These strategies allow for the rational design of polynuclear clusters and grids with specific magnetic and electronic properties.
This compound Derived Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Ligands derived from this compound, particularly the dicarboxylate form (pyridazine-3,6-dicarboxylic acid), are excellent candidates for MOF construction due to their rigidity and defined coordination vectors.
Recent research has demonstrated the synthesis of lanthanide-based MOFs using pyridazine-3,6-dicarboxylic acid as the organic linker. nih.gov For instance, two isostructural MOFs, [Ln₂(Pym-3,6-dca)(O₂⁻)(H₂O)] (where Ln = Tb or Dy), have been reported. These frameworks exhibit high thermal stability. The terbium-based MOF (Tb-MOF) displays intense green photoluminescence, making it a highly sensitive sensor for detecting specific organic molecules. nih.gov Furthermore, the Tb-MOF demonstrated excellent photocatalytic activity for the degradation of organic dyes. nih.gov
The design principles for these MOFs rely on the ability of the pyridazine-dicarboxylate linker to connect multiple metal centers in a predictable fashion, leading to the formation of a robust and porous three-dimensional network. The pyridazine nitrogen atoms and the carboxylate oxygen atoms work in concert to satisfy the coordination requirements of the metal ions, resulting in stable, extended structures with potential applications in gas storage, separation, catalysis, and chemical sensing. rsc.orgresearchgate.net
Hydrothermal and Solvothermal Synthetic Routes for MOF Formation
Hydrothermal and solvothermal synthesis are the most prevalent methods for crystallizing MOFs from their molecular components, including metal salts and organic linkers derived from this compound. These techniques involve heating the reactants in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, at temperatures typically ranging from 80 to 260 °C. The solvent plays a crucial role not only in dissolving the precursors but also in acting as a template or structure-directing agent during the self-assembly process.
In a typical solvothermal synthesis of a pyridazine-based MOF, a metal salt (e.g., cobalt(II) nitrate, zinc(II) nitrate) and a pyridazine-dicarboxylate linker are dissolved or suspended in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF). nih.govrsc.org The mixture is heated for a period of hours to days, during which the metal ions and organic linkers self-assemble into a crystalline framework. The slow cooling of the autoclave allows for the formation of high-quality single crystals suitable for structural determination.
The choice of solvent, temperature, reaction time, and the presence of modulators (e.g., monocarboxylic acids) can significantly influence the final product's topology, crystallinity, and phase purity. researchgate.net For instance, the use of different solvent systems can lead to the formation of distinct coordination polymer architectures, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks, even when using the same set of metal and ligand precursors. nih.govacs.org
Table 1: Representative Solvothermal Conditions for MOF Synthesis with Pyridazine/Pyrazine-type Ligands
| Metal Source | Ligand Type | Solvent | Temperature (°C) | Typical Product Dimensionality | Reference |
|---|---|---|---|---|---|
| Co(ClO4)2·6H2O | Pyrazine (B50134) (pz) | DMF | 105 | 3D | nih.gov |
| Zn(NO3)2·6H2O | Pyridine-2,5-dicarboxylate | DMF/H2O | Mild (Room Temp) | 3D | researchgate.net |
| Co(NO3)2·6H2O | Pyrazine (pz) & Succinate | DMSO | Not specified | 3D | nih.gov |
| Cd2+, Zn2+, Co2+, Cu2+ | Pyridine-3,5-dicarboxylic acid | DMF/H2O | Not specified | 0D, 1D, 2D, 3D | rsc.org |
Note: This table presents data for analogous pyrazine and pyridine-dicarboxylate systems to illustrate common synthetic parameters.
Pore Engineering and Network Topologies in Pyridazine-Based MOFs
The geometry and rigidity of ligands derived from this compound are critical factors in determining the network topology and porosity of the resulting MOFs. Topology in MOF chemistry simplifies the complex structure into a network of nodes (metal clusters or ions) and linkers (organic ligands) to describe their fundamental connectivity. acs.orgmdpi.com
The linear and rigid nature of the pyridazine-3,6-dicarboxylate linker, for example, predisposes it to form predictable and stable network structures. The distance between the coordinating groups and the angles they impose dictate the size and shape of the pores within the framework. By systematically modifying the ligand—for instance, by extending its length with other aromatic units—it is possible to engage in "pore engineering," tuning the framework's pore dimensions and chemical environment for specific applications like gas storage or separation. nih.govacs.org
Pyridazine-based linkers have been successfully employed to construct highly porous frameworks. For example, using the bicyclic ligand pyridazino[4,5-d]pyridazine (B3350090) as a pillar between cyanometallic layers resulted in a 3D framework with a significant solvent-accessible volume (approximately 37% of the unit cell volume). mdpi.com The larger distance between the donor nitrogen atoms in this ligand compared to its pyrazine analogue leads to the formation of larger framework cavities, demonstrating a key principle of pore engineering. mdpi.com The resulting network topology can be described using specific identifiers, such as the three-letter codes from the Reticular Chemistry Structure Resource (RCSR), which classify the pattern of connectivity (e.g., sql for square lattice, dia for diamondoid). mdpi.comresearchgate.net The final topology is a result of the interplay between the coordination geometry of the metal ion, the connectivity of the ligand, and the reaction conditions. rsc.orgacs.orgrsc.org
Investigation of Framework Stability and Rigidity
The stability of a MOF is largely governed by the strength of the metal-ligand coordination bonds. Pyridazine-derived ligands, particularly when functionalized as pyrazolates or carboxylates, can form strong bonds with transition metals, leading to robust frameworks. For instance, pyrazolate-bridged MOFs have demonstrated exceptional thermal and chemical stability, remaining crystalline after heating in air to over 400 °C and withstanding treatment with boiling aqueous solutions across a wide pH range (2 to 14). semanticscholar.org
Thermogravimetric analysis (TGA) is a standard technique used to assess the thermal stability of these materials. A typical TGA curve for a pyridazine-based MOF would show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau region indicating the stability of the framework itself, and finally, a sharp weight loss at higher temperatures where the framework decomposes. High decomposition temperatures are indicative of a robust framework. researchgate.netsemanticscholar.org The combination of a rigid pyridazine core with strong metal-ligand bonding is a promising strategy for developing highly stable MOFs. researchgate.net
Advanced Studies on Metal-Ligand Electronic Interactions in Coordination Complexes
The electronic interactions between metal d-orbitals and the molecular orbitals of pyridazine-derived ligands define the chemical and physical properties of the resulting coordination complexes, including their color, magnetism, and reactivity.
Ligand Field Theory Applications in Pyridazine Complexes
Ligand Field Theory (LFT) provides a powerful model for describing the electronic structure of transition metal complexes by considering the effects of the ligands on the degeneracy of the metal's d-orbitals. libretexts.orgvedantu.com When a transition metal ion is surrounded by ligands in a specific geometry (e.g., octahedral), the d-orbitals split into two or more energy levels. The energy difference between these levels is denoted as Δ (the ligand field splitting parameter). libretexts.org
The pyridazine ligand, like pyridine, acts as a σ-donor through the lone pair of electrons on its nitrogen atoms. Additionally, its aromatic π-system allows it to act as a π-acceptor, where it accepts electron density from the metal's d-orbitals into its own π* anti-bonding orbitals. This π-backbonding interaction is crucial in determining the ligand's "strength." libretexts.org
The position of a ligand in the spectrochemical series indicates its ability to cause d-orbital splitting. The series is an empirically determined list of ligands ordered by the magnitude of Δ they produce. libretexts.orgwikipedia.org
Spectrochemical Series (Partial) I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < pyridine (py) < 2,2'-bipyridine (B1663995) (bipy) < CN⁻ < CO
While pyridazine itself is not always explicitly listed, its behavior is comparable to other N-heterocyclic ligands like pyridine and pyrazine. As π-acceptor ligands, they generally produce a larger Δ than σ-only donors or π-donors, placing them in the moderate to strong-field region of the series. wikipedia.org A larger Δ value favors low-spin electron configurations in the metal center. libretexts.org The precise value of Δ depends on the metal ion's identity, oxidation state, and the specific substituents on the pyridazine ring. libretexts.orgnih.gov For example, theoretical calculations on a {CrII(pyrazine)₄(OSO₂CH₃)₂} complex showed a pronounced splitting of the d-orbitals due to the ligand field environment. researchgate.net
Electron Transfer Mechanisms within Metal-Pyridazine Frameworks
The electronic structure of pyridazine-based ligands makes them active participants in electron transfer processes within coordination complexes. The low-lying π* orbitals of the pyridazine ring can act as electron acceptors, facilitating Metal-to-Ligand Charge Transfer (MLCT) transitions. acs.orgnih.govresearchgate.net An MLCT event involves the photo- or thermal-excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. nih.gov This process is fundamental to the photophysical properties of many transition metal complexes and is often responsible for their intense colors.
For example, studies on ruthenium complexes with the analogous 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) ligand show that the pyrazine moiety's low-energy LUMO (Lowest Unoccupied Molecular Orbital) facilitates electronic delocalization and is key to the observed MLCT phenomena. acs.orgresearchgate.net The energy of the MLCT absorption band is directly related to the redox potentials of the metal and the ligand, providing a way to tune the electronic properties of the complex. nih.gov
Furthermore, the pyridazine ligand can be "redox-active," meaning it can be reversibly oxidized or reduced. researchgate.netnih.gov This property allows the ligand to act as an electron reservoir, stabilizing the metal center in unusual oxidation states or mediating electron transfer between multiple metal centers in a framework. scispace.comnih.gov In dinuclear complexes, a reduced pyridazine-type bridging ligand can mediate strong magnetic interactions (either ferromagnetic or antiferromagnetic) between the metal centers, a property that is switched off when the ligand is in its neutral state. scispace.com This ability to control electronic and magnetic properties through ligand-based redox events is a key area of advanced research in the field. princeton.edu
Supramolecular Architectures and Self Assembly Processes
Non-Covalent Interactions in Pyridazine-3,6-dicarbaldehyde Systems
Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into larger, functional supramolecular structures. In systems involving this compound and its derivatives, a combination of hydrogen bonding, π-stacking, and other weak interactions dictates the final architecture and stability of the resulting assemblies.
The pyridazine (B1198779) heterocycle possesses a robust, dual hydrogen-bonding capacity due to its two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. nih.govnih.gov This inherent feature is fundamental to its role in molecular recognition. nih.govnih.gov The specific geometry of the nitrogen lone pairs allows for the formation of intricate and predictable hydrogen bonding networks, which are crucial in directing the self-assembly of molecules in the solid state.
A significant example can be observed in derivatives of this compound, such as its dioxime. In a dicopper(II) dinuclear complex formed with this compound dioximato, the structure is stabilized by two intra-complex hydrogen bridges that link the terminal oximato groups. rsc.org This interaction helps to form a dinucleating macrocyclic complex, demonstrating how the functionalized pyridazine core can direct the assembly of metal complexes through hydrogen bonding. rsc.org
Furthermore, other 3,6-disubstituted pyridazine derivatives have been shown to form extended one-dimensional chains, or "tapes," through intermolecular N-H···N hydrogen bonds in the crystalline state. nih.gov This highlights the versatility of the pyridazine core in creating diverse supramolecular motifs. The ability to form these networks is a key factor in the design of crystalline solids with specific structural properties.
Table 1: Examples of Hydrogen Bonding in Pyridazine Derivatives
| Derivative | Interacting Groups | Resulting Structure |
|---|---|---|
| This compound dioximato-Cu(II) Complex rsc.org | O-H···O (oximato groups) | Intra-complex hydrogen bridges forming a macrocycle. |
| 3,6-bis(butylamino)pyridazine nih.gov | N-H···N | Extended one-dimensional hydrogen-bonded tapes. |
| 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate nih.gov | O-H···O and N-H···O | One-dimensional chain. |
In biological contexts, the pyridazine ring has been observed to engage in π-stacking with the phenol (B47542) ring of tyrosine residues within protein binding pockets. nih.gov This demonstrates the importance of this interaction for molecular recognition in both biological and synthetic systems. The ability of pyridazine derivatives to form such stacks is a key consideration in the design of materials and host-guest complexes. While specific studies on π-stacking in this compound are not extensively detailed, the inherent properties of the pyridazine core suggest that this interaction plays a crucial role in the organization of its solid-state structures. The stability and orientation of these stacks can be influenced by substituents on the ring, which modulate the electronic distribution within the π-system. nih.gov
Beyond classical hydrogen bonds, weaker interactions such as C-H···O and N···H bonds play a subtle but important role in defining the three-dimensional structure of molecular crystals. The pyridazine ring contains C-H bonds that can act as hydrogen bond donors, particularly when activated by the electron-withdrawing nitrogen atoms. nih.govblumberginstitute.org
In the crystal structure of 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde, a close derivative of the title compound, the molecules are linked into chains not only by conventional O-H···O bonds but also by N-H···O hydrogen bonds. nih.gov These directional interactions contribute significantly to the cohesion and specific packing arrangement of the molecules in the crystal lattice. The aldehyde groups of this compound provide potential C-H donors and oxygen acceptors, suggesting that C-H···O interactions are likely to be a feature in its own crystal structures and those of its derivatives, further stabilizing the supramolecular architecture.
Templated Synthesis of Supramolecular Cages and Assemblies
Templated synthesis is a powerful strategy in supramolecular chemistry where the presence of a specific ion or molecule, the "template," directs the formation of a complex host structure around it that would not form, or would form in low yield, in its absence. The bifunctional and directional nature of this compound makes it an excellent building block for the templated synthesis of elaborate supramolecular structures like cages and coordination polymers.
Metal ions are commonly used as templates to organize ligand building blocks into discrete, hollow, cage-like structures or extended metal-organic frameworks (MOFs). rsc.orguva.nl The pyridazine nitrogen atoms and the carbonyl oxygen atoms of the aldehyde groups can coordinate to metal centers, with the geometry of the ligand dictating the resulting architecture. The reaction of a bifunctional ligand like this compound with a suitable metal precursor can lead to the self-assembly of a closed, polyhedral coordination cage. uva.nl The size, shape, and internal cavity properties of these cages are determined by the coordination geometry of the metal ion and the length and rigidity of the pyridazine-based ligand. These cavities can then encapsulate guest molecules, leading to applications in catalysis, sensing, and substance separation. uva.nl
In a broader sense, other molecules or even macromolecules like DNA can serve as templates. DNA-templated synthesis, for example, uses the specific hybridization of oligonucleotides to bring reactants into close proximity, facilitating reactions to form complex structures like macrocycles. nih.gov The principles of using a template to control topology and outcome are directly applicable to systems utilizing pyridazine-based components for the construction of advanced supramolecular assemblies.
Design and Characterization of Co-crystals Involving this compound Derivatives
Co-crystallization is a technique used to design solid-state materials with tailored physicochemical properties by combining two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. mdpi.com Pyridazine derivatives are attractive candidates for designing co-crystals due to their capacity for forming robust and directional non-covalent interactions, especially hydrogen bonds. mdpi.com
The design of co-crystals often involves pairing a hydrogen bond donor with a hydrogen bond acceptor. Derivatives of this compound can be combined with co-formers such as dicarboxylic acids. In such systems, predictable hydrogen-bonding patterns, known as supramolecular synthons, can form between the pyridazine nitrogen atoms and the carboxylic acid groups. mdpi.com The analysis of these interactions is crucial for understanding and predicting the final crystal structure.
The characterization of these co-crystals is primarily accomplished using single-crystal X-ray diffraction. This technique provides precise information about the atomic positions, revealing the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) that hold the co-crystal together. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by quantifying the energetic contributions of the various interactions, confirming the stability of the observed supramolecular synthons. mdpi.com Through the strategic selection of co-formers based on molecular complementarity, it is possible to engineer co-crystals of pyridazine derivatives with desired structural motifs and properties.
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₆H₄N₂O₂ |
| Pyridazine | C₄H₄N₂ |
| 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde | C₅H₄N₂O₂ |
| This compound dioximato | C₆H₆N₄O₂ |
| 3,6-bis(butylamino)pyridazine | C₁₂H₂₂N₄ |
| Tyrosine | C₉H₁₁NO₃ |
| Dicarboxylic Acids | General class |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Pyridazine-3,6-dicarbaldehyde, ¹H and ¹³C NMR provide unambiguous evidence for its symmetric structure.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry. This symmetry renders the two protons on the pyridazine (B1198779) ring (at positions 4 and 5) chemically equivalent. Likewise, the two protons of the aldehyde functional groups are also equivalent.
Consequently, the spectrum is expected to display two distinct signals:
Aldehydic Protons (-CHO): A singlet corresponding to the two equivalent aldehyde protons. This signal would typically appear far downfield, generally in the range of δ 9.5-10.5 ppm, a characteristic region for aldehyde protons due to the deshielding effect of the adjacent carbonyl group.
Aromatic Protons (Ring H-4, H-5): A singlet representing the two equivalent protons on the pyridazine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde groups, these protons are expected to be deshielded and resonate in the aromatic region, likely above δ 8.0 ppm.
The absence of proton-proton coupling between the ring protons (as they are equivalent) would result in both signals appearing as sharp singlets, assuming a deuterated solvent with no overlapping signals is used.
Complementing the proton data, the ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The symmetry of this compound simplifies the spectrum, which is expected to show only three distinct signals for the six carbon atoms:
Aldehydic Carbonyl Carbons (-CHO): One signal in the highly deshielded region, typically δ 185-200 ppm, which is characteristic of the carbonyl carbon in an aldehyde.
Ring Carbons (C-3, C-6): One signal for the two equivalent carbons of the pyridazine ring to which the aldehyde groups are attached. These carbons are expected to be significantly downfield due to the direct attachment of both a ring nitrogen and a carbonyl group.
Ring Carbons (C-4, C-5): One signal for the two equivalent carbons bonded to hydrogen atoms. Their chemical shift will be in the aromatic region, influenced by the adjacent nitrogen atoms.
| Technique | Predicted Signal | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet | 9.5 - 10.5 | Aldehyde Protons (2H, -CHO) |
| Singlet | > 8.0 | Ring Protons (2H, H-4, H-5) | |
| ¹³C NMR | Signal 1 | 185 - 200 | Carbonyl Carbons (C=O) |
| Signal 2 | Downfield Aromatic | Ring Carbons (C-3, C-6) | |
| Signal 3 | Aromatic | Ring Carbons (C-4, C-5) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
The IR spectrum of this compound would be characterized by several strong, diagnostic absorption bands corresponding to its key functional groups. Based on established group frequencies, the following absorptions are expected: libretexts.org
C-H Stretching (Aldehyde): A distinctive pair of medium-intensity bands is expected in the range of 2850-2700 cm⁻¹. The presence of two peaks in this region is highly characteristic of the C-H stretch of an aldehyde group.
C=O Stretching (Aldehyde): A very strong and sharp absorption band corresponding to the carbonyl stretch is expected between 1715-1680 cm⁻¹. Its precise position can be influenced by conjugation with the aromatic pyridazine ring.
C-H Stretching (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹ for the C-H stretching vibrations of the pyridazine ring.
C=C and C=N Stretching (Aromatic Ring): A series of medium to strong bands in the 1600-1400 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | > 3000 | Weak to Medium |
| Aldehyde (-CHO) | C-H Stretching | 2850 - 2700 | Medium (often two bands) |
| C=O Stretching | 1715 - 1680 | Strong, Sharp | |
| Aromatic Ring | C=C and C=N Stretching | 1600 - 1400 | Medium to Strong |
Raman spectroscopy provides information that is complementary to IR spectroscopy. Due to the presence of a center of inversion in some related symmetric molecules like pyrazine (B50134), certain vibrational modes can be mutually exclusive between IR and Raman spectra. stackexchange.com For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring, which often give rise to strong Raman signals. However, specific experimental Raman spectroscopic data for this compound are not available in the surveyed scientific literature. acs.orgacs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound. The monoisotopic mass of this compound is 136.027277 Da. chemspider.com Electron impact (EI) mass spectrometry is a common method used to analyze pyridazine derivatives. growingscience.com
For aldehydes, characteristic fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. This can result in the loss of a hydrogen atom (M-1) or a formyl radical (CHO), leading to a fragment with a mass 29 units less than the molecular ion (M-29). libretexts.org In the case of this compound, with a molecular weight of approximately 136.110 g/mol , chemspider.com these fragmentation patterns would be expected.
It is also noted that in the mass spectra of some 3-arylpyrimido[4,5-c]pyridazine derivatives, fragmentation can be influenced by strong intermolecular hydrogen bonding, leading to the observation of water-clustered fragments. growingscience.com Another significant fragmentation pathway observed in related pyridazine-containing compounds is the retro-Diels-Alder reaction on the pyridazine ring itself. growingscience.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C6H4N2O2 | chemspider.com |
| Average Mass | 136.110 Da | chemspider.com |
| Monoisotopic Mass | 136.027277 Da | chemspider.com |
| Expected Aldehyde Fragmentation | Loss of H (M-1) | libretexts.org |
| Loss of CHO (M-29) | libretexts.org | |
| Potential Fragmentation in Derivatives | Retro-Diels-Alder reaction on the pyridazine ring | growingscience.com |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The UV-Vis absorption spectra of pyridazine and its derivatives typically exhibit broad and intense absorption bands. For instance, pyridinedicarboxylate-Tb(III) complexes show strong absorption between 220 and 300 nm, which are attributed to π-π* transitions within the ligand. nih.gov
The electronic absorption spectra of pyridazine derivatives often display an intramolecular charge transfer (ICT) band (π-π*) in the UV region. researchgate.net The position and intensity of these bands are influenced by the nature of substituents on the pyridazine ring. researchgate.net Gas-phase UV absorption spectra of pyridazine itself show a broad continuum with less intense absorption bands between 200 and 380 nm. researchgate.net Solvent effects can also play a significant role, causing shifts in the absorption peaks due to electrostatic interactions and fluctuations in the solvent configurations. acs.org
| Transition Type | Typical Wavelength Range (nm) | Description | Reference |
|---|---|---|---|
| π-π* | 220-300 | Broad, intense absorption bands are characteristic of pyridazine-based ligands. | nih.gov |
| Intramolecular Charge Transfer (ICT) | UV region | The position of this band is sensitive to the electronic nature of substituents. | researchgate.net |
| General Absorption | 200-380 | Gas-phase spectra of pyridazine show a broad continuum with weaker bands. | researchgate.net |
Luminescence Spectroscopy of Pyridazine-Containing Materials
Luminescence spectroscopy, including fluorescence and phosphorescence, provides valuable information about the excited-state properties of materials containing the pyridazine moiety. Pyridazine-based materials have been investigated for their potential in organic light-emitting diodes (OLEDs). nih.gov
Derivatives of pyridazine combined with donor moieties like phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been shown to exhibit thermally activated delayed fluorescence (TADF). nih.gov These compounds display emission in the range of 534–609 nm in toluene (B28343) solutions. nih.gov The photophysical properties, such as photoluminescence quantum efficiency and the rate of reverse intersystem crossing, are key parameters in the development of efficient TADF emitters. nih.gov
Furthermore, metal complexes incorporating pyridazine ligands, such as those with iridium(III) or platinum(II), can exhibit phosphorescence. researchgate.net The emission wavelengths of these complexes are influenced by both the cyclometalating and ancillary ligands, with reported emission bands ranging from 516 to 645 nm for some platinum(II) complexes. researchgate.net The long lifetimes of these emissions are indicative of phosphorescent decay. researchgate.net
X-ray Diffraction Analysis for Solid-State Structures
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.
SCXRD studies on various pyridazine derivatives have revealed important structural features. For instance, the planarity of the pyridazine ring and the dihedral angles between the pyridazine ring and its substituents have been determined. researchgate.netmdpi.com In the crystal structure of 6-oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate, the pyridazine ring is essentially planar. nih.gov The packing of molecules in the crystal lattice is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netnih.gov For example, in the hydrated form of 6-oxo-1,6-dihydro-pyridazine-3-carbaldehyde, O-H⋯O and N-H⋯O hydrogen bonds link the molecules into a one-dimensional chain. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate | Not specified | Not specified | Essentially planar pyridazine ring; O-H⋯O and N-H⋯O hydrogen bonds forming a 1D chain. | nih.gov |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | Monoclinic | P21/c | Planar molecule with π-π stacking (interplanar spacing 3.400 Å). | nih.gov |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. It is particularly useful when single crystals of sufficient size and quality for SCXRD cannot be obtained. nih.gov PXRD patterns provide a fingerprint of the crystalline phases present in a sample.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
The electrochemical properties of pyridazine derivatives are of significant interest for their potential applications in materials science and as intermediates in organic synthesis. Cyclic voltammetry (CV) is a primary technique employed to investigate the redox behavior of these compounds, providing valuable insights into their electronic structure and reactivity. The electrochemical characteristics of the pyridazine ring are highly sensitive to the nature of the substituents at various positions.
The introduction of functional groups can significantly alter the physicochemical and electrochemical properties of the pristine pyridazine core. The type and number of these substituents play a major role in the resulting electrochemical response. Generally, the presence of electron-withdrawing groups on the pyridazine ring facilitates reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO). Conversely, electron-donating groups tend to make the reduction more difficult.
For this compound, the two aldehyde groups at the 3 and 6 positions are expected to have a significant impact on its electrochemical behavior. As electron-withdrawing groups, they are predicted to lower the reduction potential of the pyridazine ring, making it more susceptible to accepting electrons. The electrochemical reduction of this compound would likely involve the pyridazine ring system and potentially the aldehyde functionalities themselves.
While direct experimental data for this compound is not extensively available in the reviewed literature, studies on related 3,6-disubstituted pyridazine derivatives provide a basis for understanding its potential electrochemical characteristics. For instance, research on various pyridazine derivatives has demonstrated that the reduction potentials and the reversibility of the electrochemical processes are strongly dependent on the substituents.
A study on 3,6-bis(3,5-dimethylpyrazolyl)pyridazine coordinated with transition metals revealed quasi-reversible single-electron transfer processes, indicating the pyridazine core's ability to undergo stable redox reactions. analis.com.my In contrast, the cyclic voltammogram for 3,6-dichloropyridazine (B152260) shows a more complex reduction pattern, with initial sequential cleavage of the carbon-chlorine bonds, followed by the reduction of the pyridazine ring. researchgate.net
The expected cyclic voltammogram of this compound would likely exhibit one or more reduction peaks corresponding to the acceptance of electrons by the molecule. The exact potential of these peaks and the reversibility of the electron transfer would be influenced by the solvent system, the supporting electrolyte, and the electrode material used in the experiment. The presence of two aldehyde groups suggests the possibility of a multi-step reduction process.
To illustrate the influence of substituents on the electrochemical properties of the pyridazine core, the following table presents representative data for a series of 3,6-disubstituted pyridazine derivatives.
| Compound | Substituent at C3 | Substituent at C6 | First Reduction Potential (V vs. reference) | Second Reduction Potential (V vs. reference) | Reference |
| 3,6-dichloropyridazine | -Cl | -Cl | -1.75 | -2.15 | researchgate.net |
| 3-amino-6-chloropyridazine | -NH₂ | -Cl | -1.95 | -2.40 | researchgate.net |
| 3-chloro-6-(4'-nitroanilino)pyridazine | -Cl | -NH-C₆H₄-NO₂ | -1.10 | -1.80 | researchgate.net |
This data underscores the significant electronic influence of the substituents on the pyridazine ring's redox properties. Based on these trends, it is reasonable to predict that the electron-withdrawing nature of the aldehyde groups in this compound would result in reduction potentials that are likely less negative than those of pyridazine itself or pyridazines with electron-donating substituents.
Computational and Theoretical Investigations of Pyridazine 3,6 Dicarbaldehyde Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are utilized to predict molecular properties by calculating the electron density of a system, offering a balance between computational cost and accuracy. These calculations are instrumental in understanding the structure, spectroscopy, and reactivity of molecules like Pyridazine-3,6-dicarbaldehyde.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict key structural parameters. This analysis reveals the planarity of the pyridazine (B1198779) ring and the orientation of the dicarbaldehyde substituents.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. Note: The following values are illustrative and represent the type of data obtained from DFT calculations. Specific published data for this compound is not available.
| Parameter | Predicted Value (Illustrative) |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | Data not available |
| C3-C4 | Data not available |
| C3-C7 (aldehyde) | Data not available |
| C7-O8 (carbonyl) | Data not available |
| **Bond Angles (°) ** | |
| N2-N1-C6 | Data not available |
| N1-C6-C5 | Data not available |
| C4-C3-C7 | Data not available |
| **Dihedral Angles (°) ** | |
| N1-C6-C5-C4 | Data not available |
| C5-C4-C3-C7 | Data not available |
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the molecule's infrared (IR) and Raman spectra. These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra.
For this compound, theoretical spectra would show characteristic peaks corresponding to C-H stretching of the aromatic ring and aldehyde groups, C=O stretching of the carbonyls, and various vibrations of the pyridazine ring itself (C-N and N-N stretching, ring bending modes). A comparison between calculated and experimental spectra, if available, would provide validation for the computational model.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound. Note: These are representative values expected from vibrational frequency calculations. Published computational data for this specific molecule is not available.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |
|---|---|
| C=O Stretch (Aldehyde) | Data not available |
| C-H Stretch (Aldehyde) | Data not available |
| Aromatic C-H Stretch | Data not available |
| Pyridazine Ring Stretch | Data not available |
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation. By calculating the energies of reactants, transition states, and products, a reaction pathway can be elucidated. For this compound, this could involve studying its participation in reactions such as cycloadditions, condensations, or oxidations. Theoretical studies can identify the most likely mechanistic pathways by comparing the activation energies of different potential routes, providing insights that are often difficult to obtain through experimental means alone. As of now, specific computational studies elucidating reaction mechanisms involving this compound are not found in the surveyed literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would be localized over the electronegative nitrogen atoms of the pyridazine ring and the oxygen atoms of the carbonyl groups. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms, particularly the aldehydic protons, and the carbonyl carbon atoms.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a clear, qualitative picture of the molecule's reactive sites.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity.
A computational analysis of this compound would provide:
HOMO: The distribution of the HOMO would indicate the most probable sites for electrophilic attack.
LUMO: The distribution of the LUMO would highlight the regions most susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.
This analysis is crucial for predicting how this compound will behave in various chemical reactions.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound. Note: The values presented are for illustrative purposes to show the output of FMO analysis. Specific published data for this compound could not be located.
| Parameter | Energy (eV) (Illustrative) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis for Intermolecular Interactions
Understanding the non-covalent interactions within a crystal lattice is crucial for crystal engineering and materials science. NCI and Hirshfeld surface analyses are computational methods used to visualize and quantify these weak interactions.
Non-Covalent Interaction (NCI) Analysis: NCI plots provide a visual representation of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. Different types of interactions are color-coded, allowing for an intuitive understanding of the forces that govern the supramolecular assembly. For this compound, NCI analysis would reveal potential C-H···O or C-H···N hydrogen bonds and π-π stacking interactions between pyridazine rings.
Molecular Dynamics Simulations for Dynamic System Behavior
Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics, conformational flexibility, and intermolecular interactions. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to related pyridazine derivatives for applications in drug discovery and materials science. researchgate.netnih.gov This section will, therefore, discuss the theoretical application and potential insights that could be gained from MD simulations of this compound systems.
At its core, an MD simulation numerically solves Newton's equations of motion for a system of interacting atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles in the system vary over time. This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
A hypothetical MD simulation of this compound in an aqueous environment could be designed to explore its conformational dynamics. The aldehyde functional groups at the 3 and 6 positions introduce rotational degrees of freedom, and the simulation would reveal the preferred orientations of these groups relative to the pyridazine ring. Key parameters that would be analyzed from such a simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the solvation shell around the molecule.
For instance, the orientation of the aldehyde groups is crucial for understanding how this compound might interact with other molecules. The lone pairs of electrons on the nitrogen atoms of the pyridazine ring and the oxygen atoms of the aldehydes make them potential hydrogen bond acceptors. nih.gov An MD simulation could elucidate the dynamics of hydrogen bonding between the molecule and surrounding water molecules, providing a detailed picture of its solvation.
Furthermore, MD simulations are instrumental in studying the binding of small molecules to biological targets. nih.gov If this compound were to be investigated as a potential ligand for a protein, MD simulations could be employed to assess the stability of the ligand-protein complex. These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The dynamic nature of these interactions, which is often crucial for biological function, can be captured by MD simulations.
The following interactive table represents a hypothetical summary of results that could be obtained from a 100-nanosecond MD simulation of this compound in a water box.
| Simulation Parameter | Average Value | Standard Deviation | Interpretation |
| RMSD of Pyridazine Ring (Å) | 0.8 | 0.2 | Indicates high structural stability of the core pyridazine ring throughout the simulation. |
| RMSF of Aldehyde Oxygen (Å) | 1.5 | 0.4 | Suggests significant flexibility of the aldehyde groups, allowing them to explore different orientations. |
| Solvent Accessible Surface Area (Ų) | 250 | 15 | Provides a measure of the molecule's exposure to the solvent. |
| Number of Hydrogen Bonds with Water | 4.2 | 1.1 | Highlights the strong interaction with the aqueous environment through hydrogen bonding. |
These hypothetical data illustrate the type of quantitative information that can be extracted from MD simulations to understand the dynamic behavior of this compound at an atomic level. Such computational studies are invaluable for predicting the physicochemical properties and biological activity of novel chemical entities.
Advanced Applications in Materials Science and Chemical Sensing
Pyridazine-3,6-dicarbaldehyde as Monomers for Polymer Synthesis
The presence of two aldehyde functionalities at the 3 and 6 positions allows this compound to act as a versatile monomer in various polymerization reactions, leading to the formation of complex macromolecular structures with tailored properties.
This compound is a suitable monomer for the synthesis of π-conjugated polymers, which are of significant interest for applications in optoelectronic devices. rsc.orgliberty.edu The electron-withdrawing nature of the pyridazine (B1198779) ring can be used to tune the electronic and optical properties of the resulting polymer. Polycondensation reactions such as Knoevenagel or Wittig reactions are common methods to form vinylene-linked conjugated polymers from dialdehyde (B1249045) monomers. nih.govresearchgate.net
For instance, the Knoevenagel polycondensation of a dialdehyde like this compound with a monomer containing active methylene (B1212753) groups (e.g., phenylacetonitrile (B145931) derivatives) can yield vinylene-linked polymers. This approach has been successfully used to create Covalent Organic Frameworks (COFs) from the related monomer 3,6-dimethylpyridazine (B183211), highlighting the reactivity of the pyridazine core in such condensation reactions. nih.govresearchgate.net The resulting polymers are expected to have unique photophysical properties, including absorption and emission at long wavelengths, large Stokes shifts, and good fluorescence quantum yields, as seen in other complex pyridazine-based structures. beilstein-journals.org
Table 1: Potential Synthetic Routes to Pyridazine-Containing Conjugated Polymers
| Polymerization Method | Co-monomer Type | Resulting Linkage | Potential Polymer Properties |
|---|---|---|---|
| Knoevenagel Polycondensation | Compounds with active methylene groups (e.g., 1,4-phenylenediacetonitrile) | Cyano-substituted vinylene | Enhanced π-conjugation, tunable optoelectronics, chemical stability researchgate.net |
| Wittig Polycondensation | Bis(phosphonium salt)s or bis(phosphonate ester)s | Vinylene | High thermal stability, defined stereochemistry |
The unique structure of this compound, which combines reactive aldehyde groups with metal-coordinating nitrogen atoms, makes it an ideal candidate for constructing highly ordered porous materials like Coordination Polymers and Covalent Organic Frameworks (COFs). researchgate.net
In the synthesis of COFs, the aldehyde groups readily undergo condensation reactions with multitopic amine linkers to form robust and porous crystalline frameworks held together by strong covalent bonds (typically imine linkages). rsc.orgnih.gov While direct synthesis of COFs from this compound is not extensively documented, studies on the related monomer 3,6-dimethylpyridazine demonstrate the successful formation of vinylene-linked COFs via Knoevenagel condensation. nih.govresearchgate.net These pyridazine-containing COFs exhibit high surface areas and one-dimensional channels decorated with nitrogen lone pairs, which imparts exceptional water absorption properties. nih.govresearchgate.net
For coordination polymers, the pyridazine ring itself acts as a ligand. The two adjacent nitrogen atoms can chelate to a single metal center or bridge between different metal ions, leading to a wide variety of multidimensional structures. nih.govrsc.orgacs.org The aldehyde groups can either remain as pendant functional groups within the pores of the framework for post-synthetic modification or participate in further reactions to create more complex architectures.
Functional Material Design based on Pyridazine Scaffolding
The inherent physicochemical properties of the pyridazine ring—namely its electron-deficient character, high dipole moment, and robust hydrogen-bonding capacity—are central to the design of advanced functional materials. nih.gov
The incorporation of the electron-deficient pyridazine scaffold into larger molecular or polymeric systems significantly influences their photophysical properties, leading to materials with potential applications in optics and electronics. nih.govdigitellinc.com Pyridazine derivatives are known to exhibit attractive photophysical properties and have been investigated for use in Organic Light Emitting Diodes (OLEDs). liberty.eduresearchgate.net
Luminescent metal-organic frameworks (MOFs) and coordination polymers are a key area where pyridazine-based linkers are employed. rsc.org The introduction of a pyrazine (B50134) or pyridazine core into a MOF linker can enhance the energy transfer from the linker to the metal center, leading to a significant boost in luminescence emission. acs.orgacs.org This "antenna effect" is crucial for developing highly luminescent materials. For example, palladium(II) and platinum(II) complexes containing polypyridine ligands exhibit strong luminescence, with emission profiles that can be tuned by modifying the ligands. acs.orgresearchgate.net Materials derived from this compound are expected to inherit these properties, offering pathways to novel phosphorescent and fluorescent materials. mdpi.comrsc.org
Table 2: Photophysical Properties of Representative Pyridazine/Pyrazine-Based Materials
| Material Type | Linker/Ligand | Key Optical Property | Potential Application |
|---|---|---|---|
| Europium-MOF | Pyrazine-tetracarboxylate | 30-fold increase in luminescence emission vs. benzene (B151609) analogue acs.org | Ratiometric sensing acs.org |
| Pyrazine-functionalized Bio-MOF | Pyrazine-dicarboxylate | Enhanced energy transfer, high emission intensity acs.orgnih.gov | Luminescence sensing acs.orgnih.gov |
| Pd(II) Complex | Tridentate (Phen‐ide)‐pyridine (B92270)‐(benzo)thiazole | High photoluminescence quantum yields (up to 0.79) at 77 K researchgate.net | Emitters in optical devices researchgate.net |
The nitrogen atoms of the pyridazine ring serve as excellent coordination sites for transition metals, enabling the design of both homogeneous and heterogeneous catalysts. researchgate.netacs.org By incorporating the this compound monomer into a stable porous framework like a MOF or a periodic mesoporous organosilica, single-site metal catalysts can be created. acs.orgnih.gov This approach enhances catalyst stability, prevents aggregation of active sites, and facilitates catalyst recovery and reuse.
A notable example is the heterogenization of an iridium complex on a dipyridyl-pyridazine functionalized organosilica, which acted as a highly efficient and reusable catalyst for water oxidation. acs.org The solid catalyst showed superior performance and durability compared to its homogeneous counterpart. Similarly, palladium(II) complexes with pyridine-based ligands have proven to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Furthermore, porous coordination polymers have been successfully employed as efficient and reusable catalysts for Knoevenagel condensation reactions under mild conditions. researchgate.net
The unique electronic properties and coordination ability of the pyridazine scaffold make it a promising component in materials designed for the selective detection of chemical analytes. mdpi.comresearchgate.net Luminescent metal-organic frameworks (LMOFs) are particularly effective in this regard, as the presence of an analyte can interact with the framework to alter its emission properties through mechanisms like luminescence quenching ("turn-off") or enhancement ("turn-on"). rsc.orgnih.gov
The incorporation of pyrazine or pyridazine linkers has been shown to be a powerful strategy for creating highly sensitive and selective sensors. For example, a pyrazine-functionalized Bio-MOF demonstrated selective and sensitive detection of the antibiotics colchicine (B1669291) and nitrofurazone (B1679002) in aqueous solutions with detection limits in the micromolar range. acs.orgnih.gov In another study, a europium-based MOF with a pyrazine-functionalized linker was capable of exclusively detecting phosphate (B84403) ions with a detection limit as low as 0.22 μM. acs.org The electron-deficient pyrazine ring was found to facilitate the antenna effect, boosting the luminescence and enhancing sensing performance. acs.org Materials synthesized from this compound could similarly function as robust platforms for the ratiometric and selective sensing of various environmentally and biologically important analytes.
Table 3: Performance of Pyridazine/Pyrazine-Based Luminescent Sensors
| Sensor Material | Target Analyte | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Pyrazine-functionalized Bio-MOF (JNU-226) | Colchicine (COL) | 1.5 μM acs.orgnih.gov | Luminescence Quenching |
| Pyrazine-functionalized Bio-MOF (JNU-226) | Nitrofurazone (NFZ) | 0.8 μM acs.orgnih.gov | Luminescence Quenching |
| Europium-MOF (JNU-220) | Phosphate (PO₄³⁻) | 0.22 μM acs.org | Ratiometric Luminescence |
| Pyridine Derivative-based Sensor | Toxic heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Not specified | Fluorescence Response mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,4-phenylenediacetonitrile |
| 3,6-dimethylpyridazine |
| Aluminum |
| Benzene |
| Colchicine |
| Chromium |
| Cobalt |
| Europium |
| Iridium |
| Mercury |
| Nickel |
| Nitrofurazone |
| Palladium |
| Phenylacetonitrile |
| Phosphate |
| Platinum |
| This compound |
| Pyridine |
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
